molecular formula C13H12O4 B12576664 4,5-Dimethoxy-2-naphthalenecarboxylic acid

4,5-Dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B12576664
M. Wt: 232.23 g/mol
InChI Key: ALIUJDACFKDRMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- typically involves the methoxylation of 2-naphthalenecarboxylic acid. This can be achieved through the reaction of 2-naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a temperature of around 150-200°C to facilitate the methoxylation process .

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

2-Naphthalenecarboxylic acid, 4,5-dimethoxy- can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,5-dimethoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-10-5-3-4-8-6-9(13(14)15)7-11(17-2)12(8)10/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIUJDACFKDRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CC(=C21)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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